N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary widely depending on the specific compound. For example, the molecular formula for Benzofuran-2-yl(phenyl)methanone is C15H10O2 .Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For instance, the introduction of a hydroxyl group at the carbonyl carbon and substitution at the biphenyl ring can affect the antimicrobial activities of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary depending on the specific compound. For example, the average mass of [2-(1-Benzofuran-2-yl)phenyl]carbamic azide is 278.266 Da .Aplicaciones Científicas De Investigación

Role in Modulating Feeding and Arousal Mechanisms

Research exploring the modulation of feeding, arousal, stress, and drug abuse has highlighted the significance of orexins and their receptors. In a study evaluating the effects of various orexin receptor antagonists, it was found that compounds targeting these receptors could selectively reduce binge eating in rats without affecting standard food pellet intake. This suggests a potential application of such compounds, including benzofuran derivatives, in treating eating disorders with a compulsive component, indicating the role of orexin-1 receptor mechanisms in binge eating (Piccoli et al., 2012).

Contribution to Material Science

In the realm of material science, benzofuran compounds have been investigated for their dielectric and thermal properties. A study involving the synthesis of methacrylate polymer bearing a chalcone side group highlighted the potential of benzofuran derivatives in enhancing the thermal and dielectric characteristics of polymers. This could pave the way for their application in developing materials with improved performance for electronic devices (Çelik & Coskun, 2018).

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been extensively studied, with research demonstrating their effectiveness against various microorganisms. One study synthesized novel benzofuran derivatives and assessed their antimicrobial activity, finding certain compounds to be highly active against Candida albicans and Staphylococcus aureus. This indicates the potential of benzofuran derivatives in developing new antimicrobial agents (Koca et al., 2005).

Fluorescent Molecular Thermometers

Benzofuran derivatives have been employed in the creation of fluorescent molecular thermometers, leveraging their sensitivity to temperature changes. By incorporating benzofuran units into polymers that exhibit temperature-induced phase transitions, researchers have developed devices capable of accurately monitoring temperature variations, with applications ranging from biological imaging to environmental sensing (Uchiyama et al., 2003).

Synthesis and Application in Drug Discovery

The versatility of benzofuran derivatives extends to drug discovery, where they serve as key intermediates in synthesizing various bioactive molecules. Studies have illustrated their role in creating compounds with potential therapeutic applications, including the inhibition of β-amyloid aggregation, a process implicated in Alzheimer's disease. This underscores the importance of benzofuran derivatives in medicinal chemistry and their contribution to developing new treatments (Choi et al., 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

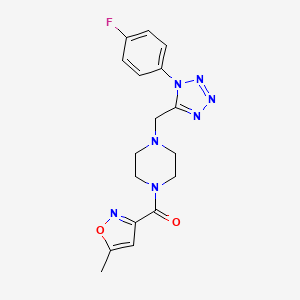

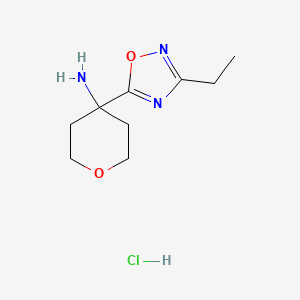

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-20(25,17-11-13-7-3-5-9-15(13)26-17)12-21-18(23)19(24)22-14-8-4-6-10-16(14)27-2/h3-11,25H,12H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUZWMGUFJDBSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-benzylsulfanylacetamide](/img/structure/B2610841.png)

![N-{[(benzyloxy)amino]methylene}-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2610845.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2610851.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2610853.png)

![2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2610854.png)

![Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate](/img/structure/B2610857.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2610861.png)

![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2610864.png)